

# Application Note: Quantification of (R)-Viloxazine in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: (R)-Viloxazine Hydrochloride

Cat. No.: B134187

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## Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Viloxazine in human plasma. Viloxazine, recently approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule.[1] This method utilizes a chiral stationary phase for the enantioselective separation of (R)-Viloxazine and its S-enantiomer, followed by tandem mass spectrometry for detection. The protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates a lower limit of quantification of 1 ng/mL and a linear range of 1 to 2000 ng/mL.[1]

## Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor.[2] Its extended-release formulation was approved by the FDA for the treatment of ADHD.[2] As Viloxazine is a chiral compound, the development of an enantioselective analytical method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. This document provides a detailed protocol for the extraction and quantification of (R)-Viloxazine from human plasma using LC-MS/MS.

## Experimental

### Materials and Reagents

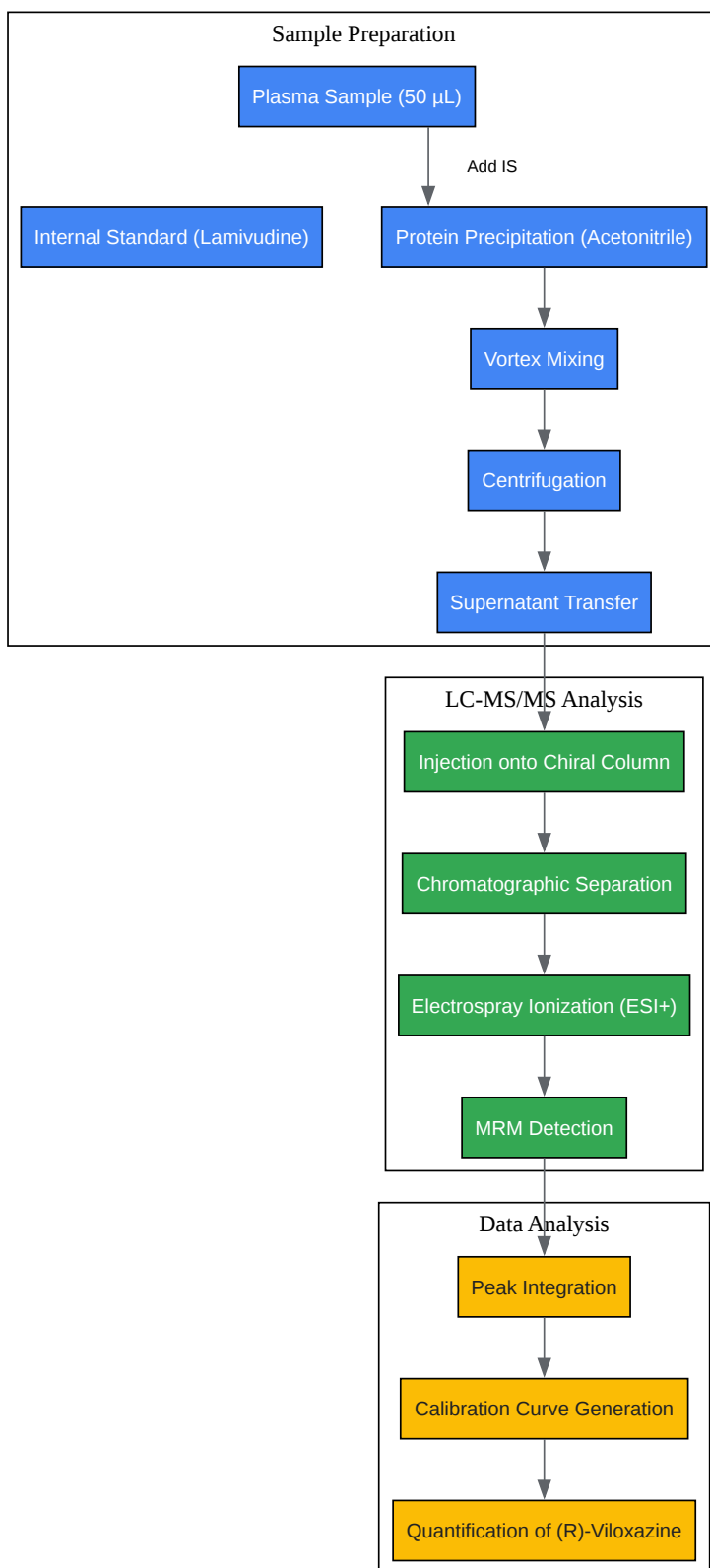
- (R)-Viloxazine reference standard

- (S)-Viloxazine reference standard
- Lamivudine (Internal Standard)
- Methanol (LC-MS grade)
- Ammonium Bicarbonate
- Human Plasma (K2-EDTA)
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)

## Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source
- Chiral HPLC Column: Chiralpak IC or equivalent
- Analytical balance
- Microcentrifuge
- Pipettes

## Experimental Workflow



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Caption: Experimental workflow for the quantification of (R)-Viloxazine in plasma.

## Protocols

### Standard and Quality Control Sample Preparation

- **Primary Stock Solutions:** Prepare primary stock solutions of (R)-Viloxazine and Lamivudine (Internal Standard) in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the (R)-Viloxazine primary stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.
- **Calibration Curve and QC Samples:** Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

### Sample Preparation from Plasma

- Pipette 50  $\mu$ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 10  $\mu$ L of the Lamivudine internal standard working solution.
- Add 150  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

### LC-MS/MS Method

#### Liquid Chromatography Conditions

Parameter	Value
HPLC Column	Chiralpak IC (or equivalent)
Mobile Phase	10 mM Ammonium Bicarbonate : Methanol (5:95 v/v)[1]
Flow Rate	0.8 mL/min
Injection Volume	10 µL
Column Temperature	25°C

### Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)[1]
Source Temperature	550°C
Ion Spray Voltage	5500 V
Declustering Potential	40 V
Entrance Potential	10 V

### MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
(R)-Viloxazine	238.2	100.0[1]
Lamivudine (IS)	229.9	112.0[1]

## Method Validation Summary

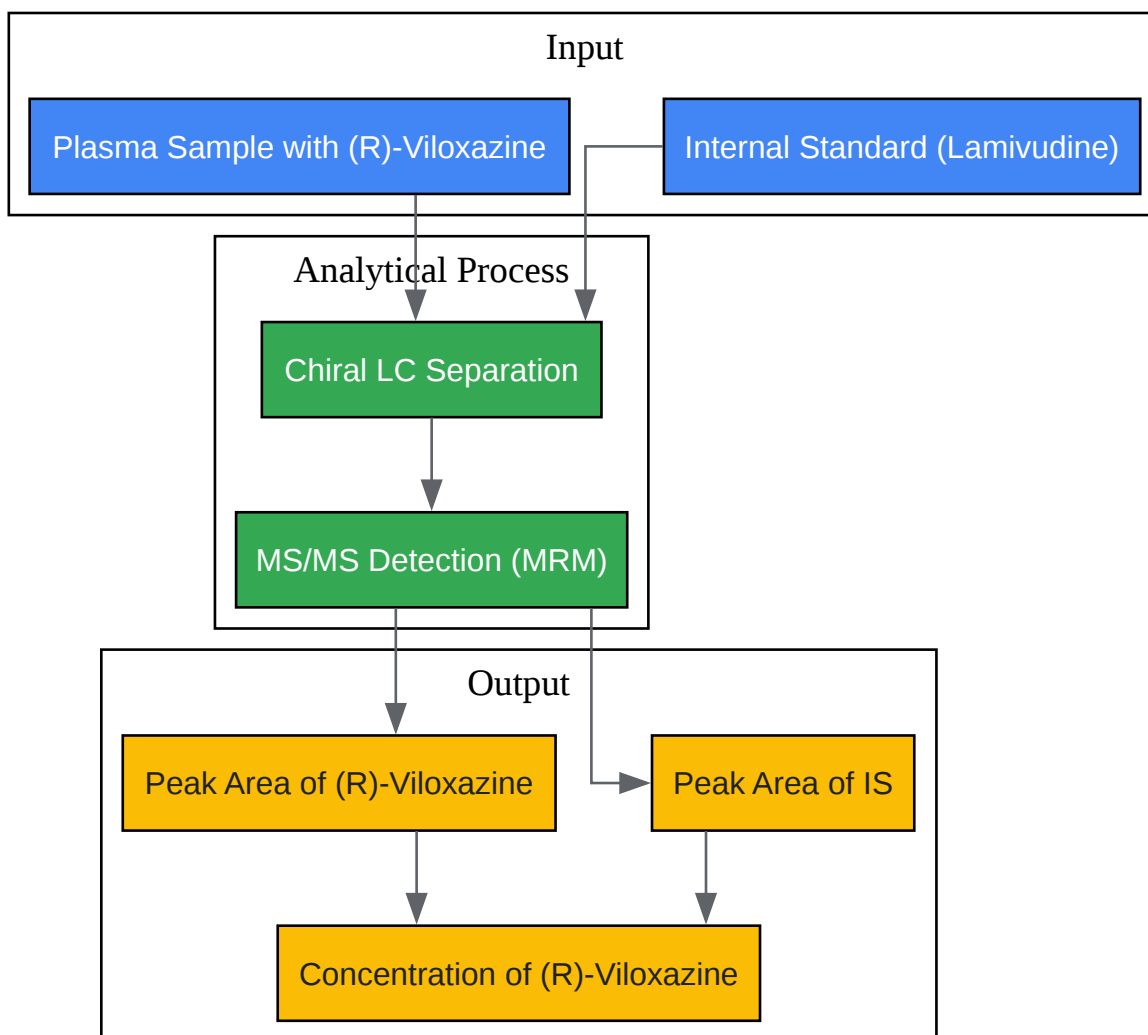
The method was validated according to regulatory guidelines. The following parameters were assessed:

Parameter	Result
Linearity Range	1 - 2000 ng/mL[1]
Lower Limit of Quantification (LLOQ)	1 ng/mL[1]
Intra-day Precision (%RSD)	< 5.57%[1]
Inter-day Precision (%RSD)	< 5.57%[1]
Accuracy (%RE)	-12.92% to 11.85%[1]

## Data Analysis

The concentration of (R)-Viloxazine in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

## Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical flow from sample to concentration determination.

## Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the enantioselective quantification of (R)-Viloxazine in human plasma. This method is well-suited for supporting clinical and pharmacokinetic studies of Viloxazine.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Viloxazine | C<sub>13</sub>H<sub>19</sub>NO<sub>3</sub> | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
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